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Compound of Interest

Compound Name: 4-Pyridinepropanol, 1-oxide

Cat. No.: B13417215

Get Quote

4-Pyridinepropanol, 1-oxide is a specialized heterocyclic building block primarily utilized in

pharmaceutical research as a polar scaffold, a metabolite standard, and a linker precursor for

proteolysis-targeting chimeras (PROTACs).[1] Unlike its parent compound (4-pyridinepropanol),

the N-oxide moiety introduces significant polarity and alters the electron density of the pyridine

ring, making it a critical intermediate for nucleophilic substitution reactions at the 2- and 6-

positions.[1]

Why This Molecule Matters
Metabolite Identification: N-oxidation is a common metabolic pathway for pyridine-containing

drugs.[1] This compound serves as a definitive reference standard for identifying metabolites

of drugs containing the 4-(3-hydroxypropyl)pyridine motif.[1]

Linker Chemistry: The primary alcohol provides a reactive handle for esterification or

etherification, while the N-oxide modulates solubility and hydrogen-bonding potential in drug-

linker conjugates.[1]

Synthetic Activation: The N-oxide group activates the pyridine ring toward electrophilic

substitution (at C-4) and nucleophilic displacement (at C-2/C-6), enabling complex scaffold

elaboration that is impossible with the unoxidized pyridine.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13417215#bc-rfq
https://www.benchchem.com/product/b13417215/docs?utm_src=pdf-body#part-1-chemical-profile-critical-applications-1
https://www.chemsrc.com/en/cas/84776-24-9_1553924.html
https://www.chemsrc.com/en/cas/84776-24-9_1553924.html
https://www.chemsrc.com/en/cas/84776-24-9_1553924.html
https://www.chemsrc.com/en/cas/84776-24-9_1553924.html
https://www.chemsrc.com/en/cas/84776-24-9_1553924.html
https://www.chemsrc.com/en/cas/84776-24-9_1553924.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417215?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Commercial Supplier Landscape
Sourcing this compound requires a bifurcated strategy depending on the scale. It is not a

commodity chemical; it is a "Tier 2" fine chemical, meaning it is often made-to-order or stocked

in small quantities by specialized catalogs.[1]

Supplier Tiering & Strategy
Supplier Category Typical Scale Lead Time

Recommended
Vendors (Verified)

Global Catalog (Tier

1)
mg to 5g 1-3 Days

Sigma-Aldrich

(MilliporeSigma)

(Product listed under

CAS 69603-65-2)

Specialized Synthesis

(Tier 2)
10g to 1kg 2-4 Weeks

Density

Pharmachem(Speciali

zes in pyridine

derivatives)

Aggregators/Sourcing Variable Variable

ChemSrc,

MolPort(Use these to

find boutique

synthesizers in

China/India)

Sourcing Warning: Many suppliers list this compound as "Available" but hold zero stock. Always

request a Certificate of Analysis (CoA)before placing a purchase order to verify physical

inventory.[1]

Part 3: Synthesis & Impurity Landscape (The "Make
vs. Buy" Analysis)
Understanding the synthesis is mandatory for establishing a robust Quality Control (QC)

protocol. The commercial route almost invariably involves the N-oxidation of 4-

pyridinepropanol.[1]
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Synthesis Pathway & Impurity Origins
The industrial synthesis typically utilizes Hydrogen Peroxide (H₂O₂) in Acetic Acid or Urea-

Hydrogen Peroxide (UHP) complex.[1]
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Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Impurity A

(Starting Material) is the most common quality failure.

Part 4: Quality Control & Validation Protocols
As a Senior Scientist, you cannot rely solely on the vendor's CoA. The following protocols are

self-validating systems to ensure material integrity.

Identity Verification (NMR)
The N-oxide moiety induces a diagnostic chemical shift in the pyridine ring protons.[1]

Protocol: Dissolve ~10mg in DMSO-d6.
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Diagnostic Shift: Look for the α-protons (positions 2 and 6) of the pyridine ring.[1]

Parent (4-Pyridinepropanol): ~8.4 ppm.

Target (N-oxide): Shifted upfield to ~8.1 - 8.2 ppm due to the shielding effect of the N-

oxide oxygen (back-donation), though this is counter-intuitive to the inductive effect; the

resonance effect often dominates.[1] Correction: In many solvents, N-oxidation causes a

downfield shift of the 2,6-protons due to the positive charge on Nitrogen, but the O- can

donate back.[1] The key is the difference.

Definitive Check: The 2,6-protons in the N-oxide often appear as a broader doublet

compared to the sharp doublet of the free base.[1]

Purity Assessment (HPLC)
N-oxides are significantly more polar than their pyridine precursors.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Gradient 5% to 95%.

Detection: UV @ 254 nm.[1]

Expectation: The 4-Pyridinepropanol, 1-oxide will elute earlier (lower retention time) than

the unreacted 4-pyridinepropanol due to increased polarity.[1]

Pass Criteria: >97% Area Under Curve (AUC). <0.5% Starting Material.[2][3]

Safety Check (Peroxides)
Since H₂O₂ is used in synthesis, residual peroxides are a "silent killer" for downstream biology

or sensitive chemistry.[1]

Test: Quantofix® Peroxide Test Strips.[1]

Limit: <50 ppm.

Part 5: Handling, Stability & Storage
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Hygroscopicity Alert: Pyridine N-oxides are notoriously hygroscopic.[1] They will absorb

atmospheric water to form hydrates/oils, which alters the molecular weight calculation for

stoichiometry.

Storage: -20°C is preferred, but 2-8°C is acceptable.

Atmosphere: Must be stored under Argon or Nitrogen.[1]

Handling: Weigh quickly in a low-humidity environment. If the solid has turned into a gum/oil,

it has likely absorbed water. It can be dried under high vacuum (0.1 mbar) at 40°C for 4

hours to restore the solid state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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